ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
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Overview
Description
Ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a cyano group, a fluoro substituent, and a dioxido benzothiazine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.
Introduction of the cyano group: The cyano group is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can be compared with other benzothiazine derivatives, such as:
Ethyl 3-(2-cyano-7-chloro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate: Similar structure but with a chloro substituent instead of fluoro.
Ethyl 3-(2-cyano-7-bromo-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate: Contains a bromo substituent.
Ethyl 3-(2-cyano-7-iodo-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate: Contains an iodo substituent.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13FN2O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 3-(2-cyano-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
InChI |
InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-4-3-5-14(8-12)21-11-15(10-20)26(23,24)17-9-13(19)6-7-16(17)21/h3-9,11H,2H2,1H3 |
InChI Key |
JJYPDONHNGKHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N |
Origin of Product |
United States |
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